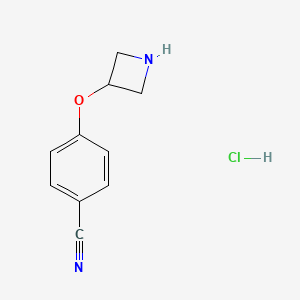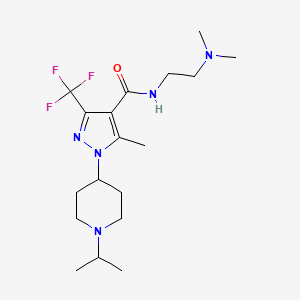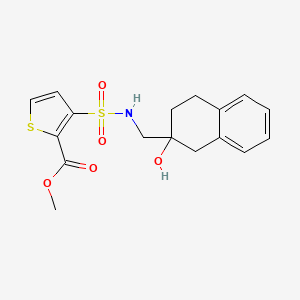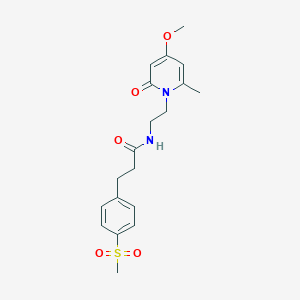![molecular formula C27H21F3N4O3S B2497466 2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 892379-45-2](/img/structure/B2497466.png)
2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit significant potential in various scientific applications due to their unique molecular structures. The compound's synthesis and analysis are crucial for understanding its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate, leading to the generation of compounds with anticancer activity when different aryloxy groups are attached to the pyrimidine ring (Al-Sanea, M. M., et al., 2020). Another method involves intramolecular cyclization processes and the use of arylnitrile oxides for the synthesis of novel isoxazolines and isoxazoles of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni, A., et al., 2014).
Molecular Structure Analysis
Crystal structure analysis reveals the folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring, stabilized by an intramolecular N—H⋯N hydrogen bond (Subasri, S., et al., 2016).
Chemical Reactions and Properties
The compound and its derivatives have been involved in various chemical reactions, leading to the synthesis of novel structures. For example, reactions with arylnitrile oxides produce isoxazolines and isoxazoles, showcasing the reactivity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni, A., et al., 2014).
Physical Properties Analysis
The physical properties of related compounds have been characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and HRMS, to fully characterize the target compounds and understand their structural configurations (Rahmouni, A., et al., 2014).
Chemical Properties Analysis
The chemical properties are closely related to the compound's structure and reactivity, with studies focusing on the synthesis routes and the resulting chemical structures. For example, the intramolecular cyclization and reactions with arylnitrile oxides highlight the compound's reactivity and potential for forming novel chemical structures (Rahmouni, A., et al., 2014).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing pyrimidine and pyrazole scaffolds, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves intricate reactions that yield structures with potential pharmacological activities. For example, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives has been explored for their potential as benzodiazepine receptor ligands (Bruni et al., 1994). Additionally, the preparation of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl)carboxamides and their evaluation for antimicrobial activity highlight the significance of such heterocyclic compounds in developing new therapeutic agents (Zhuravel et al., 2005).
Anticancer and Anti-inflammatory Applications
The synthesis of heterocyclic compounds also extends to their evaluation for anticancer and anti-inflammatory activities. Certain derivatives, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been investigated for their nonsteroidal anti-inflammatory properties, demonstrating significant activity without ulcerogenic side effects (Auzzi et al., 1983). This highlights the therapeutic potential of such compounds in designing safer anti-inflammatory drugs. Furthermore, pyrimidine derivatives fused with thiophene rings have shown promising antimicrobial activities, underscoring the versatility of heterocyclic compounds in addressing various biomedical challenges (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O3S/c1-15-23-20(17(13-35)12-31-15)11-21-25(37-23)33-24(16-6-3-2-4-7-16)34-26(21)38-14-22(36)32-19-9-5-8-18(10-19)27(28,29)30/h2-10,12,35H,11,13-14H2,1H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIULPGVWZXLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)



![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)